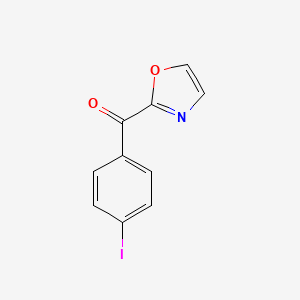

2-(4-Iodobenzoyl)oxazole

描述

2-(4-Iodobenzoyl)oxazole is an organic compound that has garnered significant interest due to its diverse potential applications. This compound belongs to the oxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom. The presence of the iodine atom in the benzoyl group further enhances its reactivity and utility in various chemical processes.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Iodobenzoyl)oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-iodobenzoic acid with an oxazole derivative in the presence of a dehydrating agent. The reaction is usually carried out under reflux conditions with a suitable solvent such as toluene or dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve the use of advanced catalytic systems to enhance yield and efficiency. Magnetic nanocatalysts, for instance, have been explored for their ability to facilitate the synthesis of oxazole derivatives, offering a more eco-friendly and efficient approach .

化学反应分析

Types of Reactions: 2-(4-Iodobenzoyl)oxazole undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom in the benzoyl group can be substituted with other nucleophiles, leading to the formation of diverse derivatives.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state and functional groups.

Cycloaddition Reactions: It can undergo cycloaddition reactions with other compounds to form more complex structures.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and halides.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate are often used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For instance, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction reactions can lead to changes in the functional groups attached to the oxazole ring .

科学研究应用

Medicinal Chemistry Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of 1,2,4-oxadiazole derivatives, including those containing the 2-(4-iodobenzoyl)oxazole moiety. For instance, compounds derived from 1,2,4-oxadiazoles have shown significant cytotoxic effects against various cancer cell lines. A notable study reported that certain derivatives exhibited IC50 values as low as 0.003 M against human lung adenocarcinoma cells (LXFA 629) and melanoma cells (MAXF 401) . These findings suggest that modifications of the oxazole structure can enhance biological activity and selectivity.

Mechanism of Action

The mechanism through which these compounds exert their anticancer effects often involves the induction of apoptosis in cancer cells. The presence of electron-donating groups in the structure has been correlated with increased potency, while electron-withdrawing groups tend to decrease activity . This insight is crucial for the rational design of new derivatives with improved efficacy.

Synthetic Methodologies

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including cyclization reactions involving iodo-substituted aromatic precursors. For example, a study demonstrated that treatment of specific benzoin derivatives under cyclization conditions yielded high yields of oxazole derivatives . The structural versatility provided by different substituents allows for the fine-tuning of chemical properties and biological activities.

Click Chemistry Applications

Recent advancements in synthetic strategies have incorporated click chemistry approaches to facilitate the formation of oxazole derivatives. This methodology allows for rapid assembly and functionalization of complex molecules, making it a valuable tool in drug discovery .

Material Science Applications

Supramolecular Chemistry

The unique electronic properties of oxazole derivatives make them suitable candidates for applications in supramolecular chemistry. They can act as building blocks for creating liquid crystals and other functional materials due to their ability to form hydrogen bonds and π-π interactions .

Case Studies

| Study | Compound Tested | Cell Lines Evaluated | IC50 Values (M) | Key Findings |

|---|---|---|---|---|

| Maftei et al., 2020 | 3,5-diarylsubstituted oxadiazoles | Various cancer cell lines | 0.003 - 0.595 | High potency against multiple tumors |

| Kumar et al., 2018 | Bis-1,2,4-oxadiazole-fused-benzothiazoles | A549, MCF-7, HT-29 | Up to 0.11 | Comparable to standard treatments |

| Chakrapani et al., 2018 | Oxadiazole-fused imidazothiadiazoles | A375, MCF-7 | 0.11 - 1.47 | Effective against resistant cancer types |

作用机制

The mechanism of action of 2-(4-Iodobenzoyl)oxazole involves its interaction with specific molecular targets and pathways. The iodine atom in the benzoyl group enhances its reactivity, allowing it to form covalent bonds with target molecules. This interaction can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects . The compound’s ability to participate in diverse chemical reactions also contributes to its versatility in different applications .

相似化合物的比较

Oxazole: The parent compound, oxazole, shares the same five-membered ring structure but lacks the iodine atom in the benzoyl group.

Isoxazole: Isoxazole is a structural isomer of oxazole, with the oxygen and nitrogen atoms positioned differently within the ring.

Benzoxazole: Benzoxazole contains a fused benzene ring, offering different chemical properties and reactivity.

Uniqueness of 2-(4-Iodobenzoyl)oxazole: The presence of the iodine atom in the benzoyl group distinguishes this compound from other oxazole derivatives. This unique feature enhances its reactivity and allows for the formation of a wide range of derivatives through substitution reactions. Additionally, the compound’s ability to undergo various chemical reactions makes it a versatile intermediate in organic synthesis .

生物活性

2-(4-Iodobenzoyl)oxazole (CAS No. 898759-87-0) is a chemical compound that has garnered attention for its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

This compound features an oxazole ring, which is a five-membered heterocyclic compound containing nitrogen and oxygen. The presence of the iodobenzoyl group significantly influences its chemical behavior and biological activity.

Biological Activity

Antitumor Activity

Recent studies have indicated that compounds related to oxazoles exhibit significant antitumor properties. For instance, derivatives of oxazole have shown activity against various human tumor cell lines, with IC50 values indicating potent effects on cancer cells. Although specific data for this compound is limited, the structural similarities with other oxazole derivatives suggest potential efficacy in cancer treatment.

Antimicrobial Properties

Oxazole derivatives have been noted for their antimicrobial activity. Research indicates that compounds with similar structures can inhibit bacterial growth, suggesting that this compound may possess similar properties.

Mechanism of Action

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. The iodobenzoyl moiety likely enhances binding affinity to proteins or enzymes involved in critical cellular processes, potentially leading to apoptosis in cancer cells or inhibition of microbial growth.

Research Findings and Case Studies

A review of literature reveals various studies focusing on the biological activities of oxazole derivatives:

- Antitumor Activity : A study highlighted the effectiveness of oxazole derivatives against a panel of human tumor cell lines, showing IC50 values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against prostate cancer cells (PRXF 22Rv1) . While specific data for this compound is not directly available, its structural characteristics suggest it may exhibit similar antitumor efficacy.

- Antimicrobial Studies : Research has demonstrated that various oxazole compounds possess antimicrobial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). The mechanism often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways .

- Structure-Activity Relationship (SAR) : A comprehensive SAR analysis has been conducted on oxazole derivatives, indicating that modifications to the substituents can significantly impact biological activity. This suggests that further exploration of this compound could yield insights into optimizing its efficacy .

Comparative Analysis

To understand the potential of this compound better, it is useful to compare it with other known oxazole derivatives:

| Compound | Antitumor Activity (IC50 µM) | Antimicrobial Activity | Notes |

|---|---|---|---|

| This compound | TBD | TBD | Structural analogs show promising results. |

| Oxazole Derivative A | 2.76 | Yes | Effective against ovarian cancer cells. |

| Oxazole Derivative B | 9.27 | Yes | Effective against prostate cancer cells. |

属性

IUPAC Name |

(4-iodophenyl)-(1,3-oxazol-2-yl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6INO2/c11-8-3-1-7(2-4-8)9(13)10-12-5-6-14-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLQMFWVQAKMNIR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)C2=NC=CO2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80642083 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898759-87-0 | |

| Record name | (4-Iodophenyl)(1,3-oxazol-2-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80642083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。